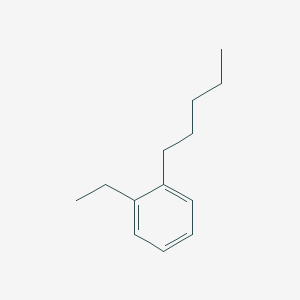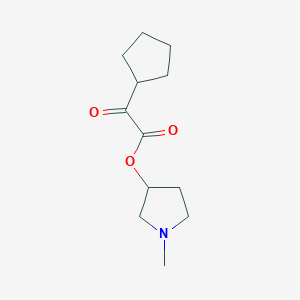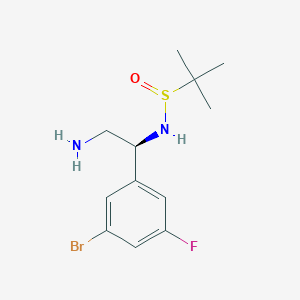
(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfinamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Bromination and Fluorination:
Amination: The amino group is introduced via nucleophilic substitution reactions, often using amine precursors.
Sulfinamide Formation: The sulfinamide group is introduced through the reaction of the amine with sulfinyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfinamide group plays a crucial role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(3-bromo-5-fluorophenyl)ethan-1-ol
- (S)-3-(3-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid
Uniqueness
Compared to similar compounds, (S)-N-((S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfinamide group, in particular, provides enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18BrFN2OS |
|---|---|
Molekulargewicht |
337.25 g/mol |
IUPAC-Name |
N-[(1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H18BrFN2OS/c1-12(2,3)18(17)16-11(7-15)8-4-9(13)6-10(14)5-8/h4-6,11,16H,7,15H2,1-3H3/t11-,18?/m1/s1 |
InChI-Schlüssel |
DTTNEBOPDDJYJH-SSJGJQFISA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N[C@H](CN)C1=CC(=CC(=C1)Br)F |
Kanonische SMILES |
CC(C)(C)S(=O)NC(CN)C1=CC(=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


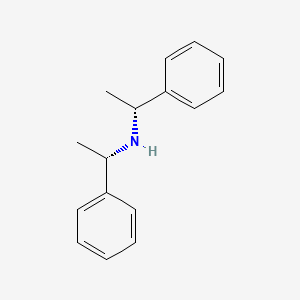
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
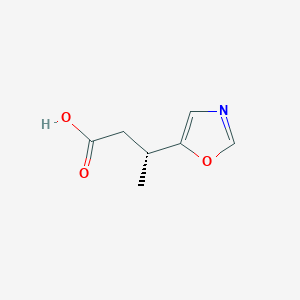
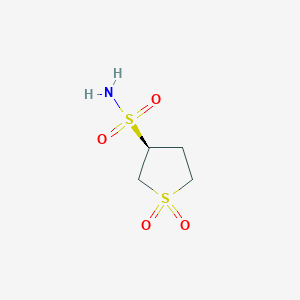

![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)
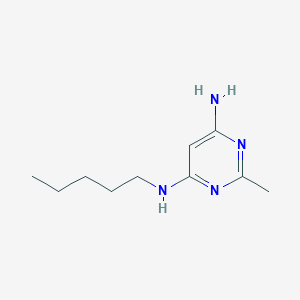
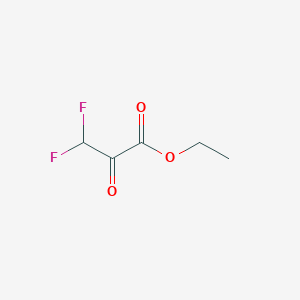
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
